Epiandrosterone Epiandrosterone 3-Epiandrosterone is a natural product found in Arabidopsis thaliana with data available.
The 5-beta-reduced isomer of ANDROSTERONE. Etiocholanolone is a major metabolite of TESTOSTERONE and ANDROSTENEDIONE in many mammalian species including humans. It is excreted in the URINE.
Brand Name: Vulcanchem
CAS No.: 481-29-8
VCID: VC21337943
InChI: InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3
SMILES: CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol

Epiandrosterone

CAS No.: 481-29-8

Cat. No.: VC21337943

Molecular Formula: C19H30O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Epiandrosterone - 481-29-8

CAS No. 481-29-8
Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
IUPAC Name 3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Standard InChI InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3
Standard InChI Key QGXBDMJGAMFCBF-UHFFFAOYSA-N
Isomeric SMILES C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O
SMILES CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O
Canonical SMILES CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O
Melting Point 181.5 °C

Chemical Structure and Properties

Epiandrosterone, also known as isoandrosterone, 3β-androsterone, 3β-hydroxy-5α-androstan-17-one, or 5α-androstan-3β-ol-17-one, is a steroid hormone with weak androgenic activity. It was first isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning, who distilled over 17,000 liters of male urine to obtain 50 milligrams of crystalline androsterone (likely mixed isomers) . This pioneering work established that the chemical formula of epiandrosterone is very similar to estrone.

Epiandrosterone has been shown to naturally occur in most mammals, including pigs . The compound functions as a metabolite of testosterone and dihydrotestosterone (DHT) and exhibits the following chemical and physical properties:

Table 1: Physical and Chemical Properties of Epiandrosterone

PropertyValue
Chemical FormulaC₁₉H₃₀O₂
Molar Mass290.447 g·mol⁻¹
StructureSteroid with 3β-hydroxy and 17-ketone groups
SolubilityPoorly soluble in water, soluble in organic solvents
Physical AppearanceCrystalline solid

Physiological Functions

Epiandrosterone serves multiple physiological functions in the human body, many of which stem from its position in steroid hormone pathways.

Androgenic Effects

One of the primary physiological functions of epiandrosterone is its role as a precursor to dihydrotestosterone (DHT), a potent androgen hormone. DHT is involved in the development of male sexual characteristics and is important for maintaining muscle mass, bone density, and libido . Epiandrosterone's conversion to DHT contributes to its androgenic effects, which may include promoting lean muscle growth and enhancing strength, though these effects are relatively weak compared to testosterone itself .

Neurological Effects

Epiandrosterone has been studied for its potential neuroprotective effects. Some research suggests that it may support cognitive function and protect against neurodegenerative diseases . The compound also affects mood and behavior, potentially influencing emotional well-being and stress response mechanisms .

Cardiovascular Effects

Research has demonstrated that epiandrosterone inhibits the pentose phosphate pathway (PPP) and dilates isolated blood vessels pre-contracted by partial depolarization . Studies found that epiandrosterone (10-100 μM) dose-dependently decreases left-ventricular developed pressure (LVDP), the rate of myocardial contraction (+dp/dt), and the pressure rate product (PRP) .

Table 2: Effects of Epiandrosterone (100 μM) on Cardiac Parameters

ParameterBefore TreatmentAfter TreatmentSignificance
LVDP131±9 mmHg34±7 mmHgP<0.05
+dp/dt1515±94 mmHg/s542±185 mmHg/sP<0.05
PRP37870±2471 HR×mmHg/min9498±2375 HR×mmHg/minP<0.05

Electrophysiological analysis revealed that epiandrosterone dose-dependently inhibits L-type channel currents carried by Ba²⁺ by as much as 50%, with an IC₅₀ of 42±6 μM . These results suggest that epiandrosterone may act as an L-type Ca²⁺ channel antagonist with properties similar to those of 1,4-dihydropyridine (DHP) calcium channel blockers .

Clinical Applications and Biomarkers

Metabolic Pathway Modulation

Epiandrosterone and its derivatives have shown promise as inhibitors of glucose-6-phosphate dehydrogenase activity, suggesting potential therapeutic significance in modulating metabolic pathways . The compound serves as a precursor or substrate for cytochrome P450 species and enzymes that produce 7alpha- and 7beta-hydroxylated metabolites in the human brain and other organs . These 7-hydroxylated derivatives exert anti-glucocorticoid and neuroprotective effects, pointing to potential therapeutic applications .

Biomarker in Health Conditions

Research has identified associations between epiandrosterone levels and specific health conditions. Notably, in a study involving chronic widespread musculoskeletal pain (CWP), epiandrosterone sulfate (EAS) was highly associated with pain conditions . The research found that lower levels of EAS were associated with a higher risk of CWP, with this relationship being statistically significant (P = 1.05 × 10⁻⁰⁹ in TwinsUK and P = 3.70 × 10⁻⁰⁶ in KORA study populations) .

Additionally, patients with subclinical hypercortisolism (SH) showed significantly decreased levels of several steroids, including epiandrosterone sulfate . This finding was observed even when unilateral, bilateral, male, and female subgroups were analyzed separately, suggesting a consistent pattern across demographic and clinical classifications .

Detection in Sports and Anti-Doping Applications

Sulfoconjugated epiandrosterone has been investigated as a potential long-term marker for the abuse of certain endogenous anabolic agents, including testosterone, which continues to be widely used as a performance-enhancing agent in sport .

Current Research Directions

Research on epiandrosterone continues in several domains:

  • Its potential role in modulating calcium channels and cardiovascular effects requires further investigation to determine therapeutic applications.

  • The relationship between epiandrosterone levels and chronic pain conditions warrants additional study to clarify causality and potential intervention strategies.

  • More comprehensive understanding of epiandrosterone's neurological effects could lead to applications in cognitive health and neurodegenerative disease management.

  • The metabolic pathway effects, particularly regarding glucose-6-phosphate dehydrogenase inhibition, present opportunities for research into metabolic disorders.

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